molecular formula C15H21NO3 B2975091 2,4-Dimethyl-6-(2-morpholinoethoxy)benzaldehyde CAS No. 1215903-35-7

2,4-Dimethyl-6-(2-morpholinoethoxy)benzaldehyde

Cat. No.: B2975091
CAS No.: 1215903-35-7
M. Wt: 263.337
InChI Key: FFDOYKMZSJJUJO-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-(2-morpholinoethoxy)benzaldehyde is an organic compound with the molecular formula C15H21NO3 It is a derivative of benzaldehyde, featuring a morpholinoethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-(2-morpholinoethoxy)benzaldehyde typically involves the reaction of 2,4-dimethylbenzaldehyde with 2-(morpholino)ethanol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. The general reaction scheme can be represented as follows:

2,4-Dimethylbenzaldehyde+2-(Morpholino)ethanolThis compound\text{2,4-Dimethylbenzaldehyde} + \text{2-(Morpholino)ethanol} \rightarrow \text{this compound} 2,4-Dimethylbenzaldehyde+2-(Morpholino)ethanol→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes steps such as mixing, heating, and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-(2-morpholinoethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., chlorine, bromine) and nitrating agents.

Major Products Formed

    Oxidation: 2,4-Dimethyl-6-(2-morpholinoethoxy)benzoic acid.

    Reduction: 2,4-Dimethyl-6-(2-morpholinoethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,4-Dimethyl-6-(2-morpholinoethoxy)benzaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-(2-morpholinoethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The morpholinoethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylbenzaldehyde: A simpler derivative of benzaldehyde without the morpholinoethoxy group.

    2,4-Dimethoxybenzaldehyde: Contains methoxy groups instead of methyl and morpholinoethoxy groups.

    2,4-Dimethyl-6-(2-hydroxyethoxy)benzaldehyde: Similar structure but with a hydroxyethoxy group instead of a morpholinoethoxy group.

Uniqueness

2,4-Dimethyl-6-(2-morpholinoethoxy)benzaldehyde is unique due to the presence of the morpholinoethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

2,4-dimethyl-6-(2-morpholin-4-ylethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-12-9-13(2)14(11-17)15(10-12)19-8-5-16-3-6-18-7-4-16/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDOYKMZSJJUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCCN2CCOCC2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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